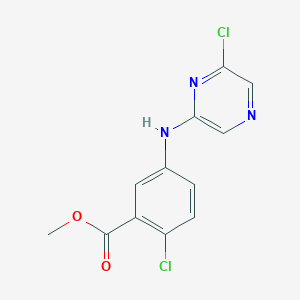
Methyl 2-chloro-5-(6-chloropyrazin-2-ylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-chloro-5-(6-chloropyrazin-2-ylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chlorinated pyrazine ring attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-5-(6-chloropyrazin-2-ylamino)benzoate typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 6-chloropyrazin-2-amine under specific conditions. The nitro group is first reduced to an amine, followed by esterification to form the final product. Common reagents used in these reactions include reducing agents like iron powder and acids like sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-5-(6-chloropyrazin-2-ylamino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like iron powder.
Esterification: The carboxylic acid group can be esterified to form the benzoate ester.
Common Reagents and Conditions:
Reducing Agents: Iron powder, hypophosphorous acid.
Acids: Sulfuric acid for diazotization reactions.
Solvents: Water, organic solvents like methanol for esterification.
Major Products:
Amines: Formed from the reduction of nitro groups.
Esters: Formed from esterification reactions.
Scientific Research Applications
Methyl 2-chloro-5-(6-chloropyrazin-2-ylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-(6-chloropyrazin-2-ylamino)benzoate involves its interaction with specific molecular targets. The chlorinated pyrazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and require further research to elucidate fully .
Comparison with Similar Compounds
Methyl 2-chloro-5-nitrobenzoate: Shares a similar benzoate structure but with a nitro group instead of a pyrazine ring.
2-Chloro-6-methylaniline: Another chlorinated aromatic compound with different functional groups.
Properties
Molecular Formula |
C12H9Cl2N3O2 |
|---|---|
Molecular Weight |
298.12 g/mol |
IUPAC Name |
methyl 2-chloro-5-[(6-chloropyrazin-2-yl)amino]benzoate |
InChI |
InChI=1S/C12H9Cl2N3O2/c1-19-12(18)8-4-7(2-3-9(8)13)16-11-6-15-5-10(14)17-11/h2-6H,1H3,(H,16,17) |
InChI Key |
CTMUDKIRDLKZGP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC2=CN=CC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















